N-(2-acetylphenyl)-4-methoxybenzamide
Description
N-(2-Acetylphenyl)-4-methoxybenzamide is an aromatic amide derivative characterized by a 4-methoxybenzamide moiety linked to a 2-acetylphenyl group. The acetyl group at the ortho position of the phenyl ring and the methoxy group at the para position of the benzamide contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H15NO3/c1-11(18)14-5-3-4-6-15(14)17-16(19)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,19) |
InChI Key |
WHYBHFRCALKVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Functional Group Variations :
- The carbamothioyl group in N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide enhances metal coordination capabilities, forming octahedral complexes with Mn, Co, Cd, and Hg, unlike the parent amide .
- The nitro group in N-(2-methoxy-4-nitrophenyl)acetamide introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the acetyl group .
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Stability: The aminohexyl derivative (N-(6-aminohexyl)-4-methoxybenzamide) shows pH-dependent stability, with significant hydrolysis at pH <5.2, making it suitable for controlled drug release in acidic environments .
- Metal Coordination : The carbamothioyl analog exhibits robust coordination with transition metals, suggesting utility in catalysis or metallodrug design .
- Biological Activity : Thiazole- and nitro-containing analogs are associated with antimicrobial and anti-inflammatory activities, though direct data for the target compound remain speculative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
